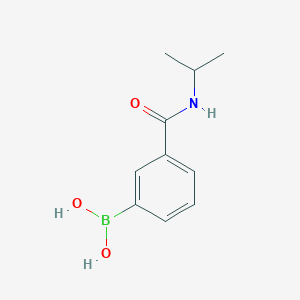
3-(N-Isopropylaminocarbonyl)benzeneboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(N-Isopropylaminocarbonyl)benzeneboronic acid, also known as [4-(Isopropylcarbamoyl)phenyl]boronic acid, is a chemical compound with the molecular formula C10H14BNO3 . It is used for research purposes.
Molecular Structure Analysis
The molecular structure of 3-(N-Isopropylaminocarbonyl)benzeneboronic acid consists of a benzene ring attached to a boronic acid group and an isopropylaminocarbonyl group . The molecular weight of this compound is 207.04 g/mol .Physical And Chemical Properties Analysis
3-(N-Isopropylaminocarbonyl)benzeneboronic acid is a solid at room temperature . It has a molecular weight of 207.04 g/mol . The compound has three hydrogen bond donors and three hydrogen bond acceptors .Scientific Research Applications
Covalent Organic Frameworks (COFs)
Diboronic acids, including benzeneboronic acid derivatives, have been investigated for their role in the synthesis of covalent organic frameworks. These materials exhibit potential in gas storage, catalysis, and sensing applications due to their porous structure and thermal stability. For example, substituted 1,4-benzenediboronic acids have been synthesized and analyzed for COF formation, demonstrating that substitution influences polymerization temperatures and structural organization (Faury et al., 2013).
Saccharide Recognition and Sensing
Phenylboronic acids, closely related to the compound of interest, are known for their ability to recognize saccharides. This property has been utilized in the development of biosensors and drug delivery systems. For instance, conjugation of phenylboronic acids to polymers has enabled the aqueous dispersion of carbon nanotubes and their subsequent use in near-infrared fluorescence quenching in response to saccharide binding, indicating potential in glucose monitoring and insulin delivery systems (Mu et al., 2012).
Hydrogels and Drug Delivery
Benzeneboronic acid derivatives have been incorporated into hydrogels to create glucose-responsive materials. These hydrogels can swell or collapse in response to glucose levels, making them attractive for controlled drug release, especially in diabetic care. A study demonstrated the synthesis of glucose-responsive hydrogels using acrylamidophenylboronic acid, highlighting the significant influence of monomer ratios on response behavior (Ma et al., 2018).
Catalysis
The catalytic properties of benzeneboronic acid derivatives have been explored in various chemical transformations. For instance, boric acid and its derivatives, including phenylboronic acids, have been used as catalysts in the ring-opening polymerization of cyclic esters, suggesting their utility in synthesizing biodegradable polymers (Ren et al., 2015).
Nanomaterials and Composites
Benzeneboronic acid functionalities have been applied in the stabilization of nanoparticles and the fabrication of hybrid materials. The functionalization facilitates the interaction with biomolecules and enhances the material's properties for biomedical applications, such as targeted drug delivery and biosensing. For instance, phenylboronic acid-functionalized polymeric micelles have shown HepG2 cell targetability, indicating their potential in cancer therapy (Zhang et al., 2013).
Safety and Hazards
properties
IUPAC Name |
[3-(propan-2-ylcarbamoyl)phenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BNO3/c1-7(2)12-10(13)8-4-3-5-9(6-8)11(14)15/h3-7,14-15H,1-2H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDCRYXCSQKAWNM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C(=O)NC(C)C)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50397371 |
Source


|
| Record name | {3-[(Propan-2-yl)carbamoyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50397371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
397843-69-5 |
Source


|
| Record name | {3-[(Propan-2-yl)carbamoyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50397371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



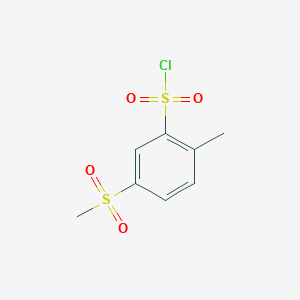
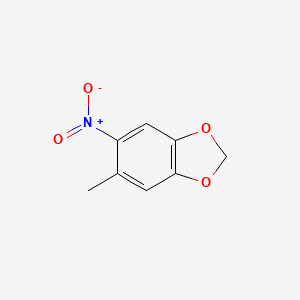
![5,6,7,8-tetrahydro-4H-furo[3,2-c]azepin-4-one](/img/structure/B1308089.png)
![4-[(dimethylamino)methylene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B1308090.png)
![(Z)-3-(4-fluoroanilino)-2-[4-(3-fluoropropoxy)phenyl]-2-propenenitrile](/img/structure/B1308093.png)
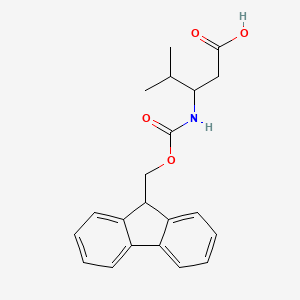
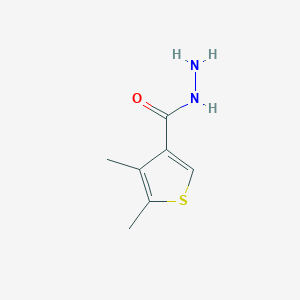
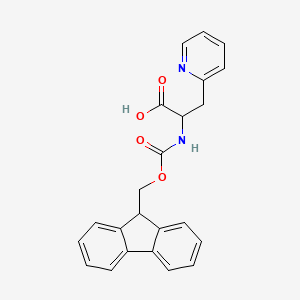

![2-[(4-Fluorobenzyl)amino]-1,1-bis(4-fluorophenyl)-1-ethanol](/img/structure/B1308112.png)
![(E)-3-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-2-(2,2-dimethylpropanoyl)-2-propenenitrile](/img/structure/B1308118.png)
